molecular formula C11H11N3O B2803897 1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 111303-44-7

1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2803897
CAS No.: 111303-44-7
M. Wt: 201.229
InChI Key: QZGPDBQJQDZUQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a nitrogen-containing heterocyclic molecule characterized by a tricyclic framework with fused azacyclic rings. Its molecular formula is C₁₆H₁₆ClN₃O₂, and it features a 13-chloro substitution and a 2-cyclopropylacetyl functional group at position 5 (). The structural complexity arises from the tricyclic system (8.4.0.0³,⁸), which includes a central bicyclic scaffold fused with a third ring. The compound is synthetic, intended for research applications in medicinal chemistry, as indicated by its presence in chemical catalogs (). Its SMILES notation (O=C(N1CCc2c(C1)c(=O)n1c(n2)ccc(c1)Cl)CC1CC1) highlights the placement of the ketone group, chloro substituent, and cyclopropane moiety ().

Properties

IUPAC Name

1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c15-11-8-7-12-5-4-9(8)13-10-3-1-2-6-14(10)11/h1-3,6,12H,4-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZGPDBQJQDZUQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=C3C=CC=CN3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable diene with a triazine derivative in the presence of a catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a solid form with high purity.

Chemical Reactions Analysis

Types of Reactions

1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.

Scientific Research Applications

1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-2-one and related triazatricyclic compounds:

Compound Name Molecular Formula Molecular Weight Substituents/Functional Groups Origin/Source Key Applications/Findings Reference
1,5,9-Triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-2-one (Target) C₁₆H₁₆ClN₃O₂ 317.77 13-Cl, 5-(2-cyclopropylacetyl) Synthetic (commercial) Research reagent
SA2014 (1,4,9-triazatricyclo[7.3.1.0]trideca-3,5(13),10-trien-8-ol) C₁₀H₁₃N₃O 191.23 8-OH, smaller tricyclic system Natural (sea anemone) Cyclin D1 protein inhibition
BG14577 (13-chloro-5-[3-(phenylsulfanyl)propanoyl] derivative) C₂₀H₁₈ClN₃O₂S 399.89 13-Cl, 5-(phenylsulfanyl-propanoyl) Synthetic (commercial) Pharmaceutical intermediate
BK83376 (Chlorinated derivative with cyclopropylacetyl) C₁₆H₁₆ClN₃O₂ 317.77 Same as target compound Synthetic (commercial) Structural analog for drug design
HTATC (1,5,9-triazatricyclo[7.3.1.0⁵,¹³]tridecan-13-ylium) C₁₁H₁₈N₃⁺ 192.28 Cationic, no halogen substituents Synthetic (lab-scale) Coordination chemistry studies

Structural and Functional Analysis

Core Scaffold Differences: The target compound and BG14577 share the same tricyclic backbone (8.4.0.0³,⁸), while SA2014 has a smaller tricyclic system (7.3.1.0) with fewer carbon atoms . HTATC features a non-aromatic tricyclic structure with a cationic nitrogen center, limiting its utility in neutral environments .

The cyclopropylacetyl group in the target compound may confer metabolic stability, whereas BG14577’s phenylsulfanyl substituent could enhance lipophilicity .

Synthetic Challenges :

  • HTATC derivatives face solubility issues due to their cationic nature, whereas the target compound’s neutral structure and hydrophobic substituents improve solubility in organic solvents .

Key Research Findings

  • SA2014’s molecular docking studies () highlight the role of nitrogen positioning in tricyclic systems for protein interaction.
  • The target compound’s derivatives (e.g., BG14577) are optimized for modular synthesis, enabling rapid diversification of substituents for structure-activity relationship (SAR) studies .
  • HTATC’s coordination chemistry with metals (e.g., chromium) underscores the versatility of triazatricyclic frameworks in inorganic applications .

Biological Activity

Overview

1,5,9-Triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a heterocyclic compound characterized by its unique tricyclic structure and the presence of nitrogen atoms within the ring system. This compound has drawn attention in medicinal chemistry due to its potential biological activities and interactions with various biomolecules.

The compound's molecular formula is C11H15N3OC_{11}H_{15}N_{3}O, and its structure includes multiple double bonds and a triazine framework. These structural features contribute to its reactivity and potential biological activity.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC₁₁H₁₅N₃O
IUPAC NameThis compound
Melting PointNot specified
SolubilitySoluble in organic solvents

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

1. Anticancer Activity

  • Mechanism of Action : The compound may interact with specific enzymes or receptors involved in cancer cell proliferation and survival.
  • Case Studies : Preliminary studies suggest that derivatives of this compound inhibit tumor growth in various cancer cell lines.

2. Antimicrobial Properties

  • The compound has shown potential against a variety of pathogens, including bacteria and fungi.
  • Research Findings : In vitro studies have demonstrated effectiveness against resistant strains of bacteria.

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Interaction : It may bind to specific receptors that modulate cellular signaling pathways.

Table 2: Comparison with Related Compounds

Compound NameBiological ActivityUnique Features
1,5,9-Triazatricyclo[8.4.0.03,8]tetradeca-3(8),9-dien-2-oneAnticancerSimilar tricyclic structure
13-fluoro-5-(2-fluorobenzoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-oneAntimicrobialFluorinated derivative enhancing stability
Quinoxaline derivativesAntiviralKnown for diverse biological activities

Research Applications

This compound is being explored for various applications:

  • Drug Development : As a lead compound for new therapeutic agents.
  • Material Science : Utilized in the development of novel materials due to its unique chemical properties.

Q & A

Q. What are the critical steps and considerations in synthesizing 1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-2-one?

The synthesis involves multi-step organic reactions, including cyclization, functional group modifications, and purification. Key considerations include:

  • Temperature control : Optimal temperatures (e.g., 60–80°C for cyclization) to prevent side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency .
  • Purification : Chromatography or recrystallization ensures ≥95% purity, critical for downstream applications .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR identifies functional groups and ring connectivity .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemical ambiguities in the tricyclic core .

Q. How should researchers design initial biological activity screens for this compound?

  • In vitro assays : Use enzyme inhibition assays (e.g., kinase or protease targets) to assess binding affinity .
  • Cell-based models : Evaluate cytotoxicity or apoptosis induction in cancer cell lines (e.g., HeLa or MCF-7) .
  • Molecular docking : Predict interactions with biological targets (e.g., ATP-binding pockets) to prioritize assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Design of Experiments (DOE) : Systematically vary temperature, solvent ratios, and catalysts (e.g., Pd/C for hydrogenation) .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd or Cu) enhance regioselectivity in cyclization steps .
  • In-line monitoring : Use FTIR or HPLC to track reaction progress and minimize impurities .

Q. What strategies resolve structural ambiguities in derivatives of this compound?

  • Advanced NMR techniques : 2D NMR (e.g., COSY, NOESY) clarifies spatial arrangements of substituents .
  • Crystallographic data : Compare experimental X-ray structures with computational models (e.g., DFT-optimized geometries) .
  • Isotopic labeling : ¹⁵N or ¹³C labeling aids in tracing nitrogen atom positions in the triazatricyclic core .

Q. How can contradictions in reported biological activity data be addressed?

  • Batch-to-batch consistency : Ensure purity (>98%) via HPLC and eliminate isomers (e.g., via chiral chromatography) .
  • Orthogonal assays : Validate activity across multiple models (e.g., enzymatic vs. cellular assays) to rule out false positives .
  • Metabolic stability studies : Assess compound degradation in liver microsomes to explain variability in in vivo results .

Q. What methodologies evaluate the environmental fate of this compound?

  • Degradation studies : Use LC-MS/MS to track hydrolysis or photodegradation products in simulated environmental conditions .
  • Ecotoxicity assays : Test effects on model organisms (e.g., Daphnia magna) to assess bioaccumulation potential .
  • Computational modeling : Predict partition coefficients (log P) and persistence using QSAR models .

Q. How can computational modeling enhance structure-activity relationship (SAR) studies?

  • Molecular dynamics (MD) simulations : Probe binding stability with targets (e.g., ≥50 ns simulations to assess conformational changes) .
  • Free-energy calculations : Use MM-PBSA to quantify binding affinities and guide derivative design .
  • Pharmacophore mapping : Identify critical functional groups (e.g., chloro substituents) for activity modulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.